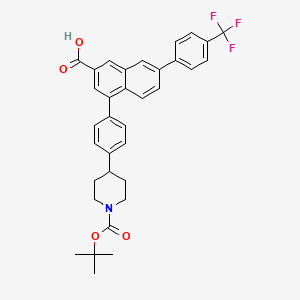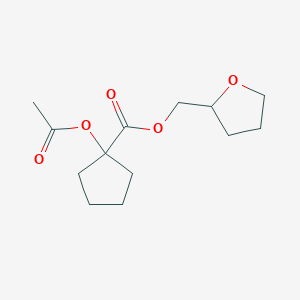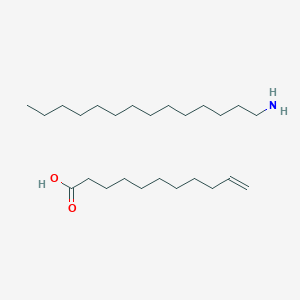
Tetradecan-1-amine; undec-10-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecan-1-amine and undec-10-enoic acid are two distinct compounds that can form a complex Tetradecan-1-amine is a long-chain primary amine, while undec-10-enoic acid is an unsaturated fatty acid with a double bond at the tenth carbon position
準備方法
Synthetic Routes and Reaction Conditions
Tetradecan-1-amine: This compound can be synthesized through the reduction of tetradecanenitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Undec-10-enoic acid: This compound is typically derived from castor oil. The process involves the transesterification of castor oil with methanol, followed by high-temperature cracking to produce methyl undecenoate.
Industrial Production Methods
Industrial production of undec-10-enoic acid often involves the use of castor oil as a starting material due to its high content of ricinoleic acid. The process includes transesterification, cracking, and subsequent purification steps to obtain the desired product .
化学反応の分析
Types of Reactions
Oxidation: Undec-10-enoic acid can undergo oxidation to form various products, including aldehydes and ketones.
Reduction: Tetradecan-1-amine can be reduced to form secondary and tertiary amines.
Substitution: Both compounds can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon is commonly used.
Substitution: Reagents such as halogens and alkylating agents are often employed.
Major Products Formed
Oxidation of undec-10-enoic acid: Can yield aldehydes and ketones.
Reduction of tetradecan-1-amine: Can produce secondary and tertiary amines.
Substitution reactions: Can result in the formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Synthesis of macroheterocycles: Undec-10-enoic acid is used in the synthesis of O- and N-containing macroheterocycles, which have potential biological activity.
Biology
Antimicrobial properties: Undec-10-enoic acid exhibits antimicrobial properties and is used in formulations for personal care products.
Medicine
Pharmaceutical formulations: Both compounds can be components of eutectic mixtures used in pharmaceutical formulations to enhance the solubility and bioavailability of active ingredients.
Industry
Fragrances and flavors: Undec-10-enoic acid is used as an intermediate in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of these compounds varies depending on their application. For example, undec-10-enoic acid’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis . Tetradecan-1-amine can interact with various molecular targets, including enzymes and receptors, depending on its specific application.
類似化合物との比較
Similar Compounds
Decanoic acid: Another fatty acid with similar properties but a shorter carbon chain.
Hexadecan-1-amine: A longer-chain primary amine with similar chemical properties.
Uniqueness
Undec-10-enoic acid: The presence of a double bond at the tenth carbon position makes it unique compared to other fatty acids, providing distinct reactivity and applications.
Tetradecan-1-amine: Its long carbon chain and primary amine group make it suitable for various chemical reactions and applications.
特性
CAS番号 |
68046-91-3 |
|---|---|
分子式 |
C25H51NO2 |
分子量 |
397.7 g/mol |
IUPAC名 |
tetradecan-1-amine;undec-10-enoic acid |
InChI |
InChI=1S/C14H31N.C11H20O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2-3-4-5-6-7-8-9-10-11(12)13/h2-15H2,1H3;2H,1,3-10H2,(H,12,13) |
InChIキー |
NJBKXZAWKUXALW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCN.C=CCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


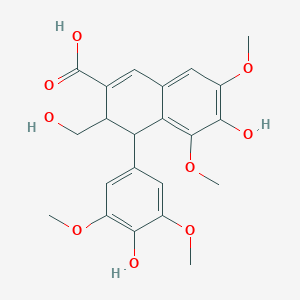
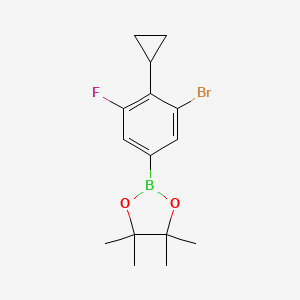
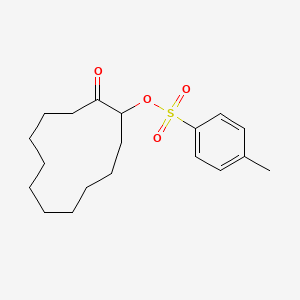
![trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018960.png)
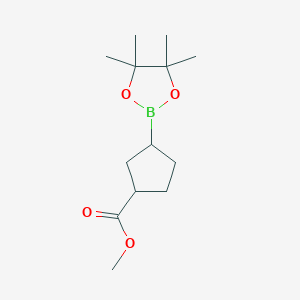
![N-[(2-Methylphenyl)carbamothioyl]-beta-alanine](/img/structure/B14018968.png)
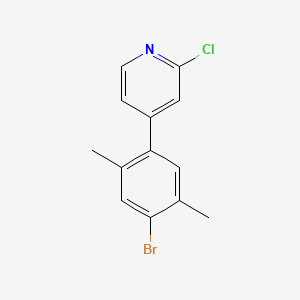
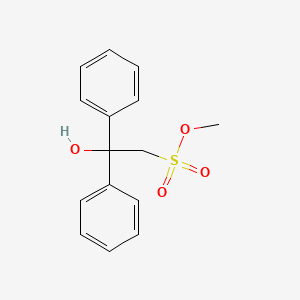
![((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol](/img/structure/B14018974.png)
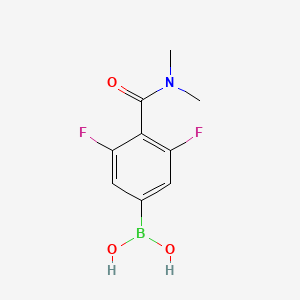
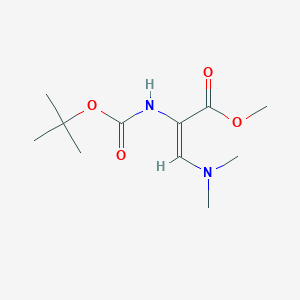
![Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester](/img/structure/B14019001.png)
